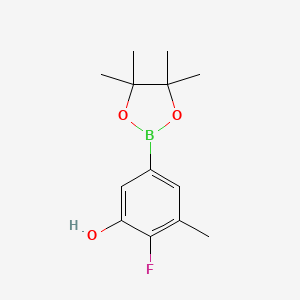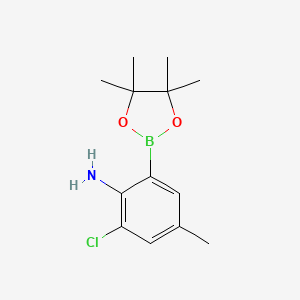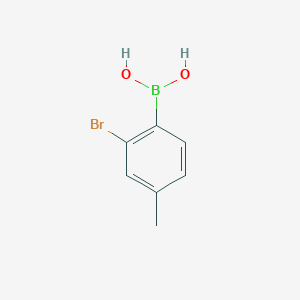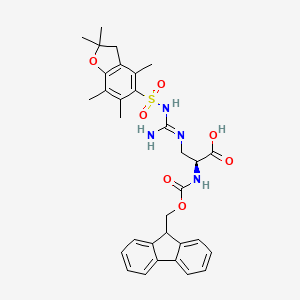
Fmoc-(3,(Pbf)Guanidino)-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group protected by 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf), and an alanine residue. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Mécanisme D'action
Target of Action
Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .
Mode of Action
It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), exhibit weak antibacterial activity against gram-negative bacteria due to their inability to cross the bacterial membrane .
Biochemical Pathways
The antibacterial activity of fmoc conjugated amino acids suggests they may interfere with bacterial cell wall synthesis or other essential processes .
Result of Action
The antibacterial properties of fmoc conjugated amino acids suggest they may lead to bacterial cell death .
Action Environment
The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group is protected using Pbf to prevent unwanted side reactions during peptide synthesis.
Fmoc Protection: The amino group of alanine is protected with the Fmoc group.
Coupling Reaction: The protected guanidino group is coupled with the Fmoc-protected alanine using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected guanidino and alanine derivatives.
Purification: Purification of the final product using techniques such as crystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a mild base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).
Coupling: Coupling reactions are carried out using reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Applications De Recherche Scientifique
Fmoc-(3,(Pbf)Guanidino)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar in structure but with an arginine residue instead of alanine.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a Boc (tert-butyloxycarbonyl) protecting group.
Fmoc-Gly-OH: A simpler compound with a glycine residue and no side-chain protecting group.
Uniqueness
Fmoc-(3,(Pbf)Guanidino)-Ala-OH is unique due to its specific combination of protecting groups and the presence of a guanidino group, making it particularly useful in the synthesis of peptides that require the incorporation of guanidino functionalities.
Propriétés
IUPAC Name |
(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRFPSBMLTXSO-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
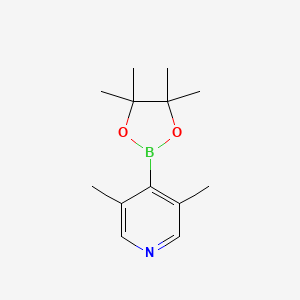


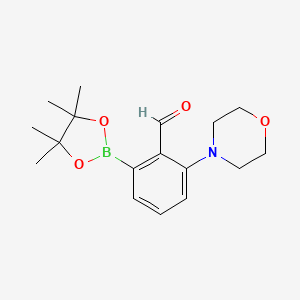

![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)
![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342699.png)
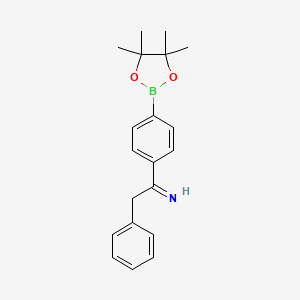
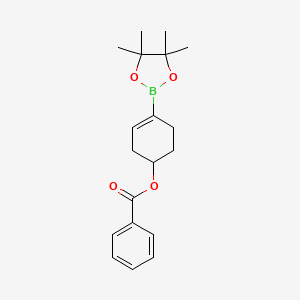

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
